4-Iodobenzoic Acid: A Comprehensive Technical Guide
4-Iodobenzoic Acid: A Comprehensive Technical Guide
Introduction
4-Iodobenzoic acid, with the CAS number 619-58-9, is an aromatic compound that serves as a vital and versatile building block in a multitude of scientific and industrial applications.[1][2] Characterized by an iodine atom and a carboxylic acid group attached to a benzene (B151609) ring, its unique structure makes it a valuable intermediate in organic synthesis, pharmaceutical development, and materials science.[1][2][3] This technical guide provides an in-depth overview of its properties, synthesis, applications, and safety protocols, tailored for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
The intrinsic properties of 4-Iodobenzoic acid are fundamental to its reactivity and applications. The presence of both a carboxylic acid and an aryl iodide moiety allows for a wide range of chemical transformations.[3]
| Property | Value | Source(s) |
| CAS Number | 619-58-9 | [4] |
| Molecular Formula | C7H5IO2 | [4][5] |
| Molecular Weight | 248.02 g/mol | [4][5] |
| Appearance | White to light yellow powder or crystals | [6] |
| Melting Point | 270-274 °C | [7][8] |
| Boiling Point | 318.5 ± 25.0 °C at 760 mmHg | [7] |
| Density | ~2.1 g/cm³ | [7][8] |
| Solubility | Slightly soluble in water; Soluble in alcohol and ether. | [4][6] |
| pKa | 4.03 | [4] |
| InChI Key | GHICCUXQJBDNRN-UHFFFAOYSA-N | [5] |
| SMILES | C1=CC(=CC=C1C(=O)O)I | [5] |
Synthesis and Experimental Protocols
Several established synthetic pathways exist for the preparation of 4-Iodobenzoic acid. The two most common laboratory methods are detailed below.
Oxidation of 4-Iodotoluene (B166478)
This method involves the oxidation of the methyl group of 4-iodotoluene to a carboxylic acid using a strong oxidizing agent like potassium permanganate (B83412) (KMnO4).[9][10]
Experimental Protocol:
-
Dissolution: Dissolve 4-iodotoluene in a suitable solvent, such as a mixture of pyridine (B92270) and water.
-
Oxidation: Gradually add potassium permanganate to the solution while maintaining a controlled temperature, typically by heating under reflux.
-
Quenching: After the reaction is complete (indicated by the disappearance of the purple permanganate color), cool the mixture.
-
Filtration: Filter the mixture to remove the manganese dioxide byproduct.
-
Acidification: Acidify the filtrate with a strong acid (e.g., hydrochloric acid) to precipitate the 4-Iodobenzoic acid.
-
Isolation and Purification: Collect the solid product by filtration, wash with cold water, and purify by recrystallization from a suitable solvent like ethanol (B145695) or water.
Oxidation of 4-Iodotoluene Workflow
Diazotization of 4-Aminobenzoic Acid
This route, a variation of the Sandmeyer reaction, involves converting the amino group of 4-aminobenzoic acid into a diazonium salt, which is then displaced by iodine.[9]
Experimental Protocol:
-
Diazotization: Dissolve 4-aminobenzoic acid in an aqueous solution of a strong acid (e.g., sulfuric acid). Cool the solution to 0-5 °C in an ice bath.
-
Nitrite (B80452) Addition: Slowly add a chilled aqueous solution of sodium nitrite (NaNO2) to form the diazonium salt. Maintain the low temperature throughout the addition.
-
Iodination: In a separate flask, prepare a solution of potassium iodide (KI) in water.
-
Displacement: Slowly add the cold diazonium salt solution to the potassium iodide solution. Nitrogen gas will evolve.
-
Isolation: Allow the mixture to warm to room temperature and then heat gently to ensure complete reaction.
-
Purification: Cool the mixture, collect the crude product by filtration, and purify by recrystallization.
Diazotization of 4-Aminobenzoic Acid Workflow
Applications in Research and Development
4-Iodobenzoic acid is a cornerstone reagent due to its dual reactivity, enabling a broad spectrum of applications.[3]
Applications of 4-Iodobenzoic Acid
Cross-Coupling Reactions
The carbon-iodine bond is highly reactive, making 4-Iodobenzoic acid an excellent substrate for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Heck reactions.[9] These reactions are fundamental in synthetic organic chemistry for creating carbon-carbon and carbon-heteroatom bonds, allowing for the construction of complex molecular architectures like biaryl and styrene (B11656) derivatives.[3][9]
Typical Suzuki Coupling Workflow:
Generalized Suzuki Coupling Workflow
Pharmaceutical and Medicinal Chemistry
This compound is a key intermediate in the synthesis of active pharmaceutical ingredients (APIs).[9] It is used in the development of novel drug candidates, including anti-inflammatory, analgesic, and anti-cancer agents.[1] The ability to modify its structure allows medicinal chemists to fine-tune the biological activity and pharmacokinetic properties of new therapeutic molecules.[1] For example, it is used as a reagent in synthesizing PTP1B inhibitors and antifungal agents.[11]
Materials Science
In materials science, 4-Iodobenzoic acid is employed in the synthesis of advanced materials. It serves as a precursor for creating Metal-Organic Frameworks (MOFs) and ligands for catalysis.[9] Furthermore, it is used in the development of liquid crystals and as a coupling agent in polymerization processes to enhance the mechanical and thermal properties of polymers.[1]
Specialty Reagent
4-Iodobenzoic acid is used for the in situ generation of [hydroxy(4-carboxyphenyl)iodonium]ion, a hypervalent iodine species.[12] This reagent, typically formed using an oxidant like Oxone, is utilized for the oxidative cleavage of various alkenes.[9]
Safety and Toxicology
Proper handling of 4-Iodobenzoic acid is crucial to ensure laboratory safety. It is classified as an irritant.
| Hazard Type | GHS Classification and Description |
| Skin Irritation | H315: Causes skin irritation.[5] |
| Eye Irritation | H319: Causes serious eye irritation.[5] |
| Respiratory Irritation | H335: May cause respiratory irritation.[5][13] |
Handling and Storage:
-
Handling: Use with adequate ventilation. Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.[4][13][14]
-
Storage: Store in a cool, dry, well-ventilated place. Keep the container tightly closed when not in use.[4][13][15]
-
Incompatible Materials: Strong oxidizing agents and strong bases.[4][13]
First Aid Measures:
-
Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[4][14]
-
Skin Contact: Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]
-
Ingestion: If the victim is conscious, give 2-4 cupfuls of milk or water. Seek immediate medical attention.[4]
Toxicological Data:
-
The toxicological properties have not been fully investigated.[4][13][14]
-
An intravenous LD50 in mice has been reported as 2,500 mg/kg.[5]
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. 4-Iodobenzoic acid(619-58-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. 4-Iodobenzoic acid | C7H5IO2 | CID 12085 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Infinium Pharmachem Limited [infiniumpharmachem.com]
- 7. 4-Iodobenzoic acid | CAS#:619-58-9 | Chemsrc [chemsrc.com]
- 8. chemsynthesis.com [chemsynthesis.com]
- 9. 4-Iodobenzoic Acid | High-Purity Reagent Supplier [benchchem.com]
- 10. 4-Iodobenzoic acid - Wikipedia [en.wikipedia.org]
- 11. pharmaffiliates.com [pharmaffiliates.com]
- 12. 4-Iodobenzoic acid 98 619-58-9 [sigmaaldrich.com]
- 13. fishersci.com [fishersci.com]
- 14. WERCS Studio - Application Error [assets.thermofisher.com]
- 15. 619-58-9|4-Iodobenzoic acid|BLD Pharm [bldpharm.com]
